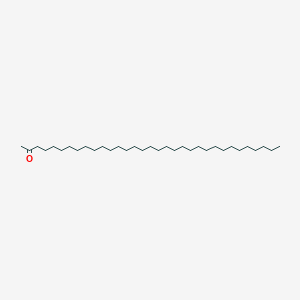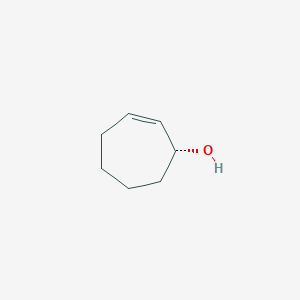
2-Tritriacontanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tritriacontanone is a long-chain ketone with the molecular formula C₃₃H₆₆O . . This compound is characterized by its long hydrocarbon chain and a ketone functional group at the second carbon position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tritriacontanone typically involves the oxidation of tritriacontane, a long-chain hydrocarbon. The oxidation process can be carried out using various oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under controlled conditions to ensure the selective formation of the ketone at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents but optimized for higher yields and efficiency. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired product with minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Tritriacontanone can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ketone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Grignard reagents (RMgX), organolithium reagents (RLi).
Major Products Formed
Oxidation: Formation of tritriacontanoic acid.
Reduction: Formation of tritriacontanol.
Substitution: Formation of various substituted tritriacontanones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Tritriacontanone has several applications in scientific research, including:
Chemistry: Used as a model compound for studying long-chain ketones and their reactivity.
Biology: Investigated for its role in biological systems, particularly in lipid metabolism.
Wirkmechanismus
The mechanism of action of 2-Tritriacontanone involves its interaction with various molecular targets, primarily through its ketone functional group. The ketone group can form hydrogen bonds and participate in nucleophilic addition reactions, making it a versatile intermediate in various biochemical pathways. The long hydrocarbon chain also allows it to interact with lipid membranes, potentially affecting membrane fluidity and function .
Vergleich Mit ähnlichen Verbindungen
2-Tritriacontanone can be compared with other long-chain ketones such as:
2-Hexacosanone (C₂₆H₅₂O): A shorter chain ketone with similar reactivity but different physical properties.
2-Octacosanone (C₂₈H₅₆O): Another long-chain ketone with slightly different chain length and properties.
The uniqueness of this compound lies in its specific chain length and the position of the ketone group, which can influence its reactivity and applications in various fields .
Eigenschaften
CAS-Nummer |
75207-55-5 |
|---|---|
Molekularformel |
C33H66O |
Molekulargewicht |
478.9 g/mol |
IUPAC-Name |
tritriacontan-2-one |
InChI |
InChI=1S/C33H66O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33(2)34/h3-32H2,1-2H3 |
InChI-Schlüssel |
NJPSQBXYMKTWBI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8,10-Dichloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14434687.png)






![4-Butoxyphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14434733.png)




